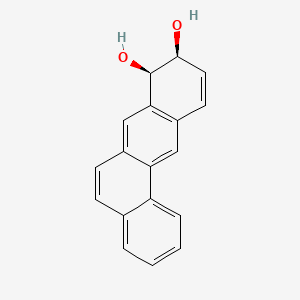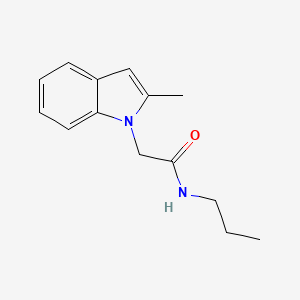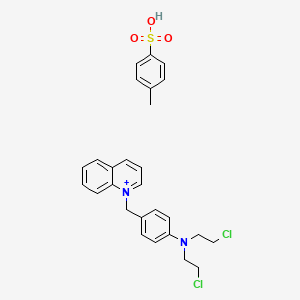
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate typically involves multiple steps, starting with the preparation of the quinolinium core. The bis(2-chloroethyl)amino group is then introduced through a series of reactions involving chlorination and amination. The final step involves the addition of the toluenesulfonate group under specific reaction conditions to ensure the stability and purity of the compound .
Chemical Reactions Analysis
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: This compound is being investigated for its potential use as an antineoplastic agent, which means it could be used in cancer treatment.
Industry: It is used in the production of certain polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This makes it a potential candidate for use in cancer therapy, as it can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium toluenesulfonate can be compared with other similar compounds, such as:
1-(p-(Bis(2-chloroethyl)amino)benzyl)pyridinium toluenesulfonate: This compound has a pyridinium core instead of a quinolinium core, which may result in different chemical properties and biological activities.
1-(p-(Bis(2-chloroethyl)amino)benzyl)quinolinium chloride: This compound has a chloride group instead of a toluenesulfonate group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5563-10-0 |
|---|---|
Molecular Formula |
C27H29Cl2N2O3S+ |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(quinolin-1-ium-1-ylmethyl)aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H21Cl2N2.C7H8O3S/c21-11-14-23(15-12-22)19-9-7-17(8-10-19)16-24-13-3-5-18-4-1-2-6-20(18)24;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,13H,11-12,14-16H2;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
DQAGEPHQBJVYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


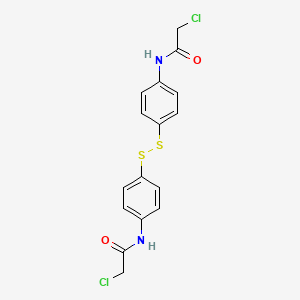
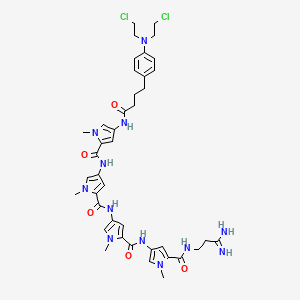
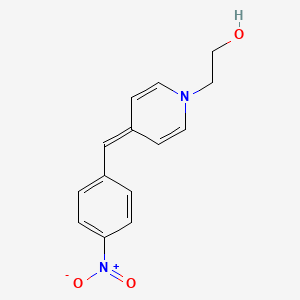

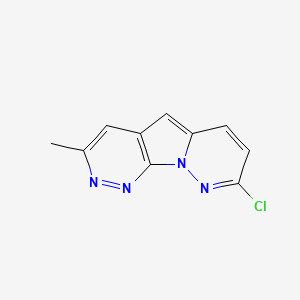


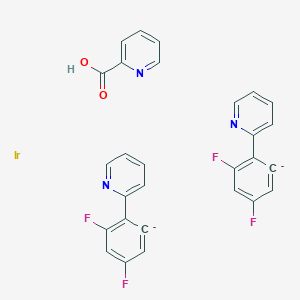
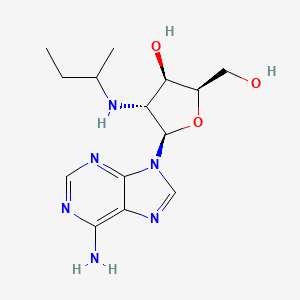
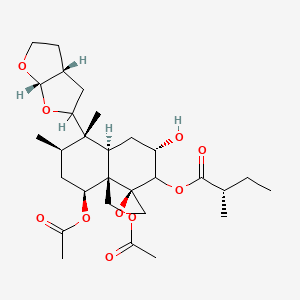
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
